molecular formula C9H8N2O3S B3013754 Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 261626-93-1

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B3013754
CAS RN: 261626-93-1
M. Wt: 224.23
InChI Key: JTFIAJRCLMUKEB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of Ethyl 3-(2-thienyl)propenoate . This compound has a molecular formula of C9H10O2S, an average mass of 182.240 Da, and a Monoisotopic mass of 182.040146 Da .


Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate” were not found, related compounds such as Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate can be achieved via the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate .


Physical And Chemical Properties Analysis

For the related compound Ethyl 3-(2-thienyl)propenoate, it has a density of 1.2±0.1 g/cm3, a boiling point of 276.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Biocatalysis and Asymmetric Synthesis

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate: (ETOC) has been investigated for its potential as a biocatalyst. Specifically, it interacts with alcohol dehydrogenases (ADHs), which are enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. ADHs exhibit high stereoselectivity under mild conditions, making them valuable tools for asymmetric synthesis. Researchers have explored ETOC’s role in dynamic kinetic resolution of racemic substrates and the preparation of enantiomerically pure chemicals .

Chalcone Derivatives for Anti-Inflammatory Activity

Chalcones are a class of compounds with diverse pharmacological properties. ETOC serves as a precursor for chalcone derivatives. For instance:

Biotransformation and Semi-Preparative Scale Synthesis

ETOC can be synthesized chemically and then converted to related compounds using biotransformation methods. For example:

Materials Science and Organic Electronics

Due to its conjugated system and electron-rich thiophene moiety, ETOC can be incorporated into organic electronic devices. Researchers explore its use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. Its semiconducting properties make it an interesting candidate for next-generation materials.

properties

IUPAC Name

ethyl 3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-2-13-9(12)8-10-7(11-14-8)6-4-3-5-15-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFIAJRCLMUKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate

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